N-[2-(3-Bromo-phenyl)-ethyl]-acetamide
CAS No.:
Cat. No.: VC12946089
Molecular Formula: C10H12BrNO
Molecular Weight: 242.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12BrNO |
|---|---|
| Molecular Weight | 242.11 g/mol |
| IUPAC Name | N-[2-(3-bromophenyl)ethyl]acetamide |
| Standard InChI | InChI=1S/C10H12BrNO/c1-8(13)12-6-5-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3,(H,12,13) |
| Standard InChI Key | XXAOWVVBFOHLRT-UHFFFAOYSA-N |
| SMILES | CC(=O)NCCC1=CC(=CC=C1)Br |
| Canonical SMILES | CC(=O)NCCC1=CC(=CC=C1)Br |
Introduction
Chemical Identity and Structural Features
N-[2-(3-Bromo-phenyl)-ethyl]-acetamide belongs to the acetamide family, where the acetamide group (-NHCOCH₃) is linked to a 2-phenethylamine moiety substituted with a bromine atom at the meta position of the aromatic ring. The compound’s systematic IUPAC name reflects this substitution pattern: N-[2-(3-bromophenyl)ethyl]acetamide. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₂BrNO | |
| Molecular Weight | 242.11 g/mol | |
| CAS Number | Vendor-specific: VC12946089 | |
| Synonyms | N-[2-(3-Bromo-phenyl)-ethyl]-acetamide |
The absence of a universally recognized CAS registry number suggests that this compound may be a novel or less-commonly synthesized entity, potentially serving as an intermediate in specialized organic syntheses. Its structure shares similarities with N-(3-bromophenyl)acetamide (CAS 621-38-5), a well-documented intermediate in pharmaceutical synthesis, differing by the addition of an ethyl spacer between the acetamide and bromophenyl groups .
Synthesis and Manufacturing
The synthesis of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide can be inferred from methodologies used for analogous bromoacetamides. A two-step approach is likely:
Step 1: Synthesis of 2-(3-Bromophenyl)ethylamine
Bromination of phenethylamine derivatives or reduction of nitro intermediates may yield the primary amine. For example, catalytic hydrogenation of 3-bromo-β-nitrostyrene could produce 2-(3-bromophenyl)ethylamine, though specific literature supporting this route for the target compound remains scarce .
Step 2: Acetylation of the Amine
The final step involves acetylation using acetic anhydride or acetyl chloride under reflux conditions. This method is well-established for related compounds, such as the synthesis of N-(3-bromophenyl)acetamide, where 3-bromoaniline reacts with acetic anhydride in acetic acid :
Adapting this procedure, 2-(3-bromophenyl)ethylamine would react with acetic anhydride to yield the target compound. Reaction conditions typically involve equimolar ratios of amine and acetylating agent, with purification via recrystallization or column chromatography .
The ethyl spacer in N-[2-(3-Bromo-phenyl)-ethyl]-acetamide likely enhances lipophilicity compared to N-(3-bromophenyl)acetamide, as evidenced by the lower density of the ethyl-substituted analog in . This increased lipophilicity may improve membrane permeability, a critical factor in drug design .
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